molecular formula C6H6BrClN2O B3089324 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride CAS No. 119169-62-9

4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B3089324
CAS No.: 119169-62-9
M. Wt: 237.48 g/mol
InChI Key: JKGPXKIVYCKEHI-UHFFFAOYSA-N
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Description

“4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride” is a pyrazole derivative . Pyrazoles are a class of compounds with a five-membered aromatic ring, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms .

Scientific Research Applications

Synthetic Strategies and Biological Activity

  • Pyrazoline Derivatives for Anticancer Agents : Pyrazoline derivatives are being extensively researched for their potential as anticancer agents. Innovative synthetic strategies have been developed to enhance their biological activity, suggesting a wide applicability of pyrazoline compounds in pharmaceutical chemistry (Ray et al., 2022).

  • Synthesis and Reactivity of Pyrazolines : Research on hexasubstituted pyrazolines demonstrates the chemical versatility of pyrazoline compounds, which can be synthesized through various methods and have potential applications in creating novel organic materials (Baumstark et al., 2013).

  • Pyrazole as a Pharmacophore : The pyrazole moiety is recognized as a pharmacophore due to its presence in many biologically active compounds. This highlights the importance of pyrazole and its derivatives in medicinal chemistry, providing a foundation for the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).

Chemical Properties and Applications

  • Ionic Liquids and Pyrazoline Chemistry : Ionic liquids are used as solvents for the chemical modification of cellulose, suggesting potential utility in processing and applying pyrazoline derivatives in materials science (Heinze et al., 2008).

  • Polyfunctional Heteroaromatics Synthesis : Investigations into the synthesis of novel functionalized heteroaromatic compounds, including pyrazoline derivatives, highlight the unexpected chemical transformations and structural complexities achievable, opening avenues for innovative applications (Moustafa et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols in the body.

Mode of Action

The compound acts as an inhibitor of liver alcohol dehydrogenase . It interacts with the enzyme, potentially altering its structure or function, and thereby inhibiting its ability to metabolize alcohols.

Properties

IUPAC Name

4-bromo-2,5-dimethylpyrazole-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2O/c1-3-4(7)5(6(8)11)10(2)9-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGPXKIVYCKEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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